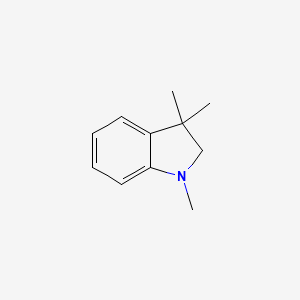

1,3,3-Trimethyl-2,3-dihydro-1H-indole

Description

Properties

CAS No. |

105278-05-5 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

1,3,3-trimethyl-2H-indole |

InChI |

InChI=1S/C11H15N/c1-11(2)8-12(3)10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3 |

InChI Key |

KRXXWINWRGUIBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C2=CC=CC=C21)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Indoline Scaffold in Advanced Materials: Structural Dynamics and Applications of 1,3,3-Trimethyl-2,3-dihydro-1H-indole

Executive Summary

The compound 1,3,3-Trimethyl-2,3-dihydro-1H-indole (and its highly reactive 2-methylene tautomeric equivalent, commonly known as Fischer's base ) represents a cornerstone scaffold in modern heterocyclic chemistry. While the saturated indoline core provides a stable, electron-rich aromatic system, its functionalized derivatives are the critical synthons driving innovations in photochromic materials, cyanine dyes, and stimuli-responsive drug delivery systems (DDS).

This technical guide deconstructs the physicochemical properties of the 1,3,3-trimethylindoline core, maps its mechanistic role in synthesizing dynamic molecular switches (such as spiropyrans), and provides self-validating protocols for researchers integrating these molecules into targeted therapeutics.

Physicochemical Profiling & Structural Dynamics

The utility of 1,3,3-trimethyl-2,3-dihydro-1H-indole stems from its unique steric and electronic profile. The gem-dimethyl groups at the C3 position prevent full aromatization of the pyrrole ring, locking the molecule into a dihydro-indole (indoline) configuration. This structural rigidity is crucial for downstream applications, as it forces coplanarity in conjugated systems (like merocyanines) while providing a defined steric bulk that governs reaction stereoselectivity.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the 1,3,3-trimethylindoline scaffold and its photochromic derivatives [1].

| Property | Value | Mechanistic Significance |

| Molecular Formula | C₁₁H₁₅N | Defines the base indoline core prior to functionalization. |

| Molecular Weight | 161.248 g/mol | Low molecular weight allows for high-efficiency coupling in polymer matrices. |

| Exact Mass | 161.1204 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |

| Topological Polar Surface Area | 12.0 Ų | Highly lipophilic; ensures membrane permeability in biological assays. |

| Dipole Moment (SP State) | ~4–6 D | Non-polar, closed-ring spiropyran (SP) state; encapsulates hydrophobic drugs [3]. |

| Dipole Moment (MC State) | ~14–18 D | Highly polar, zwitterionic merocyanine (MC) state; triggers hydrogel swelling [3]. |

Mechanistic Pathways in Photochromic Systems

In drug development and smart materials, the most significant application of the 1,3,3-trimethylindoline scaffold is its condensation with salicylaldehyde derivatives to form Spiropyrans (SP) .

Upon irradiation with UV light (200–400 nm), the spiro-C-O bond of the spiropyran cleaves heterolytically. The sp² hybridization of the spiro-carbon in the ring-opened form allows the indoline and benzopyran moieties to become coplanar. This extended

Fig 1. Mechanistic pathway of Fischer's base-derived spiropyran in photo-responsive drug delivery.

Applications in Smart Drug Delivery Systems (DDS)

The drastic shift in the dipole moment (from ~4 D to ~18 D) during the SP

Causality in Nanocarrier Design: When spiropyran derivatives are integrated into interpenetrating polymer networks (IPNs) or mesoporous silica nanoparticles, the system remains hydrophobic in the dark (SP state), securely retaining poorly soluble therapeutics. Upon UV irradiation at the target tissue, the conversion to the zwitterionic MC state induces a massive localized increase in hydrophilicity and electrostatic repulsion. This causes the polymeric micelle or hydrogel to swell rapidly, executing an on-demand, site-specific release of the drug payload[3].

Furthermore, the MC state exhibits fluorescence, providing a secondary function as a real-time cell-tracking and imaging agent (theranostics) [4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the physicochemical rationale (the "why") and a built-in quality control checkpoint.

Protocol A: Synthesis of Spiro[2H-1-benzopyran-2,2'-(1',3',3'-trimethylindoline)]

Adapted from standard condensation methodologies for photochromic switches [2], [4].

Objective: Synthesize a high-purity spiropyran molecular switch from 1,3,3-trimethyl-2-methyleneindoline.

-

Reagent Preparation: Combine 5.0 mmol of 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) and 5.0 mmol of 2-hydroxybenzaldehyde (salicylaldehyde) in a 100 mL round-bottom flask.

-

Rationale: Equimolar stoichiometry prevents the formation of complex side-products and simplifies downstream purification.

-

-

Solvent Addition: Dissolve the mixture in 50 mL of anhydrous ethanol.

-

Rationale: Anhydrous ethanol is chosen because it is a protic solvent that stabilizes the transition state of the nucleophilic attack, yet the final non-polar SP product has low solubility in cold ethanol, driving the equilibrium forward via precipitation [2].

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 5 hours.

-

Rationale: The thermal energy overcomes the activation barrier for the retro-aldol-like condensation. The nitrogen atmosphere prevents the oxidative degradation of the indoline core.

-

-

Isolation & Purification: Cool the solution to 0°C to maximize precipitation. Isolate the crude product via vacuum filtration. Purify using flash column chromatography (Silica gel; Petroleum Ether:Ethyl Acetate 4:1).

-

Self-Validation (Quality Control):

-

TLC: A single spot under UV light (

in 4:1 PE:EA). -

1H-NMR (CDCl₃): Confirm the disappearance of the aldehyde proton (~9.8 ppm) and the presence of the characteristic spiro-carbon adjacent gem-dimethyl protons as two distinct singlets (due to the chiral center at the spiro carbon creating a diastereotopic environment).

-

Protocol B: Optical Validation of the Merocyanine (MC) State

Objective: Validate the photo-switching efficacy and structural integrity of the synthesized spiropyran.

-

Solution Preparation: Dissolve 1.0 mg of the purified spiropyran in 10 mL of spectroscopic-grade acetonitrile.

-

Rationale: Acetonitrile stabilizes the zwitterionic MC form better than non-polar solvents, prolonging the half-life of the open state for accurate measurement.

-

-

Baseline Measurement: Record the UV-Vis absorption spectrum in the dark.

-

Validation: The spectrum must show strong absorbance in the UV region (250–350 nm) and absolute transparency in the visible region (>400 nm), confirming the closed SP state [2].

-

-

Photo-Activation: Irradiate the cuvette with a 365 nm UV LED for 60 seconds.

-

Rationale: 365 nm specifically targets the

transition of the benzopyran ring, triggering C-O bond cleavage.

-

-

State Validation: Immediately record the UV-Vis spectrum.

-

Validation: A new, intense absorption band must appear between 560–600 nm. The solution will visibly transition from colorless to deep purple/blue. Exposing the solution to visible light (550 nm) or heat should completely reverse this band, proving the system is not undergoing hydrolytic degradation but true reversible photochromism [3].

-

References

Fischer's base CAS 118-12-7 synonyms and nomenclature

Synonyms, Nomenclature, and Synthetic Utility in Heterocyclic Chemistry[1]

Executive Summary

Fischer's Base (1,3,3-Trimethyl-2-methyleneindoline) represents a cornerstone intermediate in the synthesis of functional polymethine dyes and photochromic materials.[1][2] Often conflated with its precursor, 2,3,3-trimethylindolenine, Fischer's Base is distinct in its enamine character, rendering it a potent nucleophile at the exocyclic methylene carbon.[1] This guide dissects the nomenclature, structural reactivity, and synthetic protocols required to utilize CAS 118-12-7 effectively in drug discovery and materials science.[1]

Part 1: Nomenclature & Chemical Identity[1]

The nomenclature of Fischer's Base is frequently a source of confusion in technical literature due to the structural similarity with its unmethylated precursor. Precision in naming is critical for regulatory compliance and reaction design.

Table 1: Core Chemical Identifiers

| Identifier Type | Value | Notes |

| Common Name | Fischer's Base | Historical trivial name honoring Emil Fischer.[1][2][3][4] |

| CAS RN | 118-12-7 | Specific to the methylene (enamine) form.[1] |

| IUPAC Name | 1,3,3-Trimethyl-2-methyleneindoline | Preferred IUPAC name.[1][5] |

| Alt. IUPAC | 1,3,3-Trimethyl-2-methylidene-2,3-dihydro-1H-indole | Emphasizes the exocyclic double bond.[1] |

| Synonyms | Fischer's Methylene Base; Tribase; 1,3,3-Trimethyl-2-methylene-2,3-dihydroindole | "Tribase" is an industrial colloquialism.[1] |

| SMILES | CN1C(=C)C(C)(C)C2=CC=CC=C12 | Useful for chemoinformatics. |

| Molecular Formula | C₁₂H₁₅N | MW: 173.26 g/mol |

The Indolenine vs. Methylene Base Distinction

Critical Technical Note: Researchers must distinguish between Fischer's Base (CAS 118-12-7) and 2,3,3-Trimethylindolenine (CAS 1640-39-7).[1]

-

Indolenine (Precursor): Contains a C=N double bond (imine) within the ring. It is an electrophile at the C2 position.

-

Fischer's Base (Product): Contains an exocyclic C=C double bond (enamine). It is a nucleophile at the exocyclic methylene carbon.

Part 2: Structural Analysis & Reactivity[1]

The utility of Fischer's Base stems from its enamine reactivity . The nitrogen lone pair donates electron density into the ring, making the exocyclic methylene carbon highly nucleophilic. This allows for facile condensation with electrophiles (aldehydes, nitro-olefins, diazonium salts) without the need for strong external bases.[1]

Pathway 1: Resonance and Reactivity

The following diagram illustrates the electronic relationship between the neutral enamine form and its reactive zwitterionic resonance structure, explaining its nucleophilicity.

Figure 1: Resonance contributions facilitating nucleophilic attack at the exocyclic methylene carbon.[1]

Part 3: Synthesis & Manufacturing Protocols

The synthesis of Fischer's Base is a two-stage process. First, the indole core is constructed via the Fischer Indole Synthesis , yielding the indolenine.[4][6][7] Second, the nitrogen is alkylated (quaternized) and subsequently deprotonated to yield the methylene base.

Experimental Protocol: Preparation of Fischer's Base

Objective: Synthesis of 1,3,3-trimethyl-2-methyleneindoline from 2,3,3-trimethylindolenine.

Reagents:

-

2,3,3-Trimethylindolenine (CAS 1640-39-7)[1]

-

Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

-

Sodium Hydroxide (NaOH), 20% aqueous solution

-

Solvent: Acetone or Acetonitrile[1]

Step-by-Step Methodology:

-

Quaternization (Formation of Indolium Salt):

-

Dissolve 1.0 eq of 2,3,3-trimethylindolenine in acetone.

-

Add 1.1 eq of Methyl Iodide dropwise under stirring. Caution: MeI is a carcinogen; use a fume hood.

-

Reflux the mixture for 2–4 hours. A solid precipitate (1,2,3,3-tetramethyl-3H-indolium iodide) will form.[1]

-

Cool to 0°C, filter the solid, and wash with cold acetone to remove unreacted starting material.

-

-

Basification (Formation of Fischer's Base):

-

Suspend the indolium salt in water.

-

Slowly add 20% NaOH solution while stirring vigorously until the pH reaches >12.

-

The solid will dissolve/react, and a reddish oil (Fischer's Base) will separate from the aqueous phase.

-

-

Isolation:

-

Extract the oil with diethyl ether or dichloromethane.

-

Dry the organic layer over anhydrous

. -

Remove solvent under reduced pressure.

-

Purification: Distillation under reduced pressure (bp ~110°C at 10 mmHg) yields pure Fischer's Base as a pale red/yellow oil.

-

Pathway 2: Synthetic Route Visualization

Figure 2: Step-wise synthetic pathway from raw materials to Fischer's Base.[1]

Part 4: Applications in Drug Development & Materials[8]

Fischer's Base is rarely the final API but is a ubiquitous "warhead" for creating conjugated systems.

1. Cyanine Dyes (Bio-imaging & Sensitizers)

Fischer's Base reacts with polymethine linkers (e.g., triethyl orthoformate) to create Cyanine dyes (Cy3, Cy5, Cy7). These are critical in:

-

Fluorescence Microscopy: Labeling DNA/RNA.

-

Photodynamic Therapy (PDT): NIR-absorbing dyes for deep-tissue imaging.[1]

2. Photochromic Spiropyrans

Reaction with salicylaldehydes yields Spiropyrans .

-

Mechanism: The spiro-carbon (C2) acts as a switch. UV light cleaves the C-O bond, converting the colorless spiro form into a colored merocyanine form.

-

Use Case: Smart windows, optical data storage, and molecular logic gates.

Data Summary: Physical Properties

| Property | Value | Relevance |

| Boiling Point | 248°C (760 mmHg) | High boiling point requires vacuum distillation.[1] |

| Density | 0.979 g/mL | Immiscible with water; floats during extraction. |

| Refractive Index | 1.555 | Optical applications. |

| Solubility | Ethanol, Acetone, DCM | Poor water solubility facilitates aqueous workup. |

References

-

PubChem. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline (Compound).[1][2][5][8][9][10][11][12][13] National Library of Medicine. Retrieved from [Link]

-

Robinson, B. (1963). The Fischer Indole Synthesis.[3][4][6][7][14][15][16][17][18][19] Chemical Reviews, 63(4), 373–401. (Classic mechanism review).

-

Matrix Fine Chemicals. (2024). 2-Methylene-1,3,3-trimethylindoline Product Data. Retrieved from [Link]

-

Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds.[14][18][20] Interscience Publishers. (Foundational text on Fischer's base applications in dyes).

Sources

- 1. 1,3,3-Trimethyl-2-methyleneindoline | C12H15N | CID 8351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 118-12-7: 1,3,3-Trimethyl-2-methyleneindoline [cymitquimica.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 5. 2-METHYLENE-1,3,3-TRIMETHYLINDOLINE | CAS 118-12-7 [matrix-fine-chemicals.com]

- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. 1,3,3-Trimethyl-2-methyleneindoline | 118-12-7 [chemicalbook.com]

- 9. 1,3,3-Trimethyl-2-methyleneindoline, 95% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. 1,3,3 TRIMETHYL-2-METHYLENE INDOLINE | CAS#:118-12-7 | Chemsrc [chemsrc.com]

- 11. 1,3,3-Trimethyl-2-methyleneindoline, 95% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. PubChemLite - 1,3,3-trimethyl-2-methyleneindoline (C12H15N) [pubchemlite.lcsb.uni.lu]

- 13. 1,3,3-Trimethyl-2-methyleneindoline | 118-12-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 18. US3865837A - Process for preparing fischer{3 s base - Google Patents [patents.google.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. guidechem.com [guidechem.com]

A Senior Application Scientist's In-Depth Guide to Fischer's Base and Indoline Scaffolds in Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a foundational structure for a multitude of therapeutic agents.[1][2][3] However, the nuanced and often contrasting chemical behaviors of its close relatives, 1,3,3-Trimethyl-2-methyleneindoline (commonly known as Fischer's base) and the 2,3-dihydro-1H-indole (indoline) scaffold, present distinct strategic opportunities for drug development professionals. This technical guide provides a comprehensive comparative analysis of these two core structures. We delve into their respective synthetic pathways, explore their divergent chemical reactivity, and critically evaluate their strategic applications in medicinal chemistry. By elucidating the causality behind experimental choices and highlighting their roles as pharmacophores and synthetic intermediates, this document serves as an essential resource for researchers aiming to leverage these versatile heterocyclic systems in the design of next-generation therapeutics.

Introduction: Two Faces of the Indole Core

The indole ring system, a fusion of benzene and pyrrole, is a cornerstone of heterocyclic chemistry and a recurring motif in natural products, agrochemicals, and pharmaceuticals.[4][5][6] Its aromaticity and electron-rich nature define its reactivity, primarily at the C3 position. This guide, however, focuses on two structurally related but chemically distinct entities: a highly reactive exocyclic enamine and a saturated, non-aromatic analog.

-

1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base): This molecule is not an indole but an indolenine derivative, characterized by a gem-dimethyl group at the C3 position and an exocyclic methylene group at C2. This arrangement creates a highly nucleophilic and reactive cyclic enamine, making it a valuable and versatile intermediate in chemical synthesis, particularly for dyes and complex heterocyclic systems.[7]

-

2,3-Dihydro-1H-indole (Indoline): By saturating the C2-C3 double bond of the indole's pyrrole ring, the aromaticity is disrupted, yielding the indoline scaffold. This seemingly simple modification profoundly alters the molecule's geometry, electronics, and reactivity. Indoline is a non-planar, flexible structure that behaves more like a substituted aniline. It has emerged as a crucial pharmacophore in its own right and as a bioisosteric replacement for the indole nucleus, often conferring improved physicochemical properties such as solubility and metabolic stability.[3][8]

Understanding the fundamental differences between these two scaffolds is paramount for their effective application, from the design of synthetic routes to the rational modification of lead compounds in drug discovery programs.

A Comparative Analysis of Synthesis and Reactivity

The synthetic accessibility and subsequent chemical behavior of Fischer's base and indoline derivatives are fundamentally different, dictating their distinct roles in chemical research.

1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)

Synthesis: The primary and most established route to Fischer's base is, fittingly, the Fischer Indole Synthesis .[9][10] This acid-catalyzed reaction involves the condensation of phenylhydrazine with 3-methyl-2-butanone (methyl isopropyl ketone).[9]

The mechanism proceeds through several key steps:

-

Formation of a phenylhydrazone from the starting materials.

-

Tautomerization to an ene-hydrazine intermediate.

-

A[5][5]-sigmatropic rearrangement (the core step of the reaction).

-

Loss of ammonia and rearomatization to form the indolenine cation.

-

Deprotonation to yield the final 1,3,3-trimethyl-2-methyleneindoline product.

Various Brønsted and Lewis acids, including HCl, H₂SO₄, polyphosphoric acid, and zinc chloride, can be used to catalyze this transformation.[10] The choice of catalyst and solvent is crucial for optimizing yield and minimizing side reactions.[11]

Diagram 1: The Fischer Indole Synthesis of Fischer's Base

Caption: Workflow for the synthesis of Fischer's base via the classic Fischer indole reaction.

Reactivity: The reactivity of Fischer's base is dominated by its cyclic enamine character. The exocyclic double bond is highly nucleophilic, readily attacking a wide range of electrophiles. This makes it an invaluable C2-building block.

-

Reaction with Electrophiles: It reacts with alkyl halides, acyl chlorides, and other electrophilic reagents at the methylene carbon.

-

Cycloaddition Reactions: It serves as a reactant in various cycloaddition reactions, enabling the construction of complex, fused heterocyclic systems.

-

Precursor to Dyes: It is a cornerstone intermediate for synthesizing cyanine and azomethine dyes, which have applications in photography and as fluorescent probes.[7][12] Condensation with appropriate electrophiles generates the extended π-systems responsible for their color.

-

Photochromic Compounds: Fischer's base is a key precursor in the synthesis of spirooxazines and spiropyrans, classes of compounds known for their photochromic properties (reversible color change upon exposure to light).

2,3-Dihydro-1H-indole (Indoline) Derivatives

Synthesis: Indoline scaffolds are typically accessed through different strategies, with the reduction of the corresponding indole being the most common.

-

Reduction of Indoles: This is the most direct method. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂/Pd), dissolving metal reductions (e.g., Na/EtOH), and chemical reducing agents like sodium cyanoborohydride or borane complexes.[8] The choice of reagent is critical, especially when other reducible functional groups are present in the molecule, requiring chemoselective methods.

-

Cyclization Reactions: Substituted indolines can also be synthesized via intramolecular cyclization of appropriately functionalized aniline derivatives, though this is often more complex than indole reduction.

Diagram 2: General Synthesis of Indolines from Indoles

Caption: Key sites of chemical reactivity for Fischer's Base versus the Indoline scaffold.

Summary of Core Differences

| Feature | 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base) | 2,3-Dihydro-1H-indole (Indoline) Derivatives |

| Core Structure | Indolenine (Cyclic Enamine) | Saturated Heterocycle (Substituted Aniline) |

| Geometry | Largely planar core | Non-planar, flexible "puckered" ring |

| Primary Synthesis | Fischer Indole Synthesis | Reduction of corresponding indoles |

| Key Reactive Site | Exocyclic methylene carbon (C2) | Nitrogen atom and aromatic ring (C5/C7) |

| Chemical Character | Highly nucleophilic, reactive intermediate | Stable secondary amine, electron-rich aromatic |

| Primary Role | Synthetic building block, precursor to dyes and materials | Pharmacophore, stable core for drug molecules |

Strategic Applications in Drug Development

The distinct properties of these two scaffolds translate into divergent applications in medicinal chemistry.

Fischer's Base: The Versatile Intermediate

The primary role of Fischer's base in the pharmaceutical industry is not as a final pharmacophore but as a crucial synthetic intermediate . [7]Its high reactivity allows for the efficient construction of more elaborate heterocyclic systems that are otherwise difficult to access. Its derivatives are found in:

-

Fluorescent Probes and Diagnostics: The cyanine dyes derived from Fischer's base are used extensively as fluorescent labels for biological imaging and diagnostic assays due to their strong absorption and emission in the visible and near-infrared regions.

-

Photosensitizers: Certain derivatives have applications in photodynamic therapy (PDT), where they can generate reactive oxygen species upon light activation to destroy cancer cells.

Indoline: The Privileged Pharmacophore

The indoline scaffold is a frequently encountered core in a wide range of biologically active molecules and approved drugs. [2][3]Its non-planar geometry allows for better three-dimensional exploration of protein binding pockets compared to the flat indole ring.

Bioisosteric Replacement: A key strategy in modern drug design is the concept of bioisosterism, where one functional group is replaced by another to improve properties without losing biological activity. [13]The indoline core is often used as a bioisostere for indole . [14][15]This substitution can lead to:

-

Improved Physicochemical Properties: Increased solubility and reduced lipophilicity.

-

Enhanced Metabolic Stability: Blocking the C2-C3 double bond prevents metabolic oxidation pathways common to indoles.

-

Modified Receptor Binding: The change in geometry and hydrogen bonding capacity (the indoline nitrogen is a better hydrogen bond donor) can fine-tune binding affinity and selectivity. [16] Therapeutic Applications: Indoline derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antihypertensive effects. [1][5][6][8]

Diagram 4: Strategic Choice in Drug Design

Caption: Decision workflow for considering an indole-to-indoline bioisosteric switch.

Experimental Protocols

The following protocols are representative and should be adapted and optimized based on specific substrates and laboratory safety guidelines.

Protocol 1: Synthesis of 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)

Materials:

-

Phenylhydrazine

-

3-Methyl-2-butanone (methyl isopropyl ketone)

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Toluene or Xylene

-

Sodium hydroxide solution (e.g., 10% w/v)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or toluene)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1.0 eq) and 3-methyl-2-butanone (1.1 eq).

-

Solvent and Catalyst Addition: Add the solvent (e.g., toluene, ~5-10 mL per gram of phenylhydrazine). Carefully and portion-wise, add the acid catalyst (e.g., ZnCl₂, ~0.5 eq, or PPA). The addition may be exothermic.

-

Heating: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of ice water.

-

Neutralization: Basify the acidic aqueous mixture by slowly adding sodium hydroxide solution until the pH is > 9. The product will separate as an oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is often a reddish-brown oil. [17]It can be purified by vacuum distillation to yield a pale yellow to reddish liquid. [12][18]

Protocol 2: Synthesis of a 2,3-Dihydro-1H-indole (Indoline) Derivative by Reduction

Materials:

-

Substituted Indole (e.g., 5-methoxyindole)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (Et₃SiH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve the substituted indole (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, ~5-10 eq) dropwise, followed by the slow, dropwise addition of triethylsilane (Et₃SiH, ~2-3 eq).

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a stirred, saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude indoline can be purified by flash column chromatography on silica gel to yield the pure product.

Conclusion and Future Perspectives

1,3,3-Trimethyl-2-methyleneindoline and 2,3-dihydro-1H-indole derivatives, while originating from the same indole family, represent fundamentally different tools for the medicinal chemist. Fischer's base is a highly reactive and indispensable intermediate, enabling the construction of complex molecular architectures, dyes, and functional materials. In contrast, the indoline scaffold is a stable, versatile, and clinically validated pharmacophore, offering a three-dimensional, metabolically robust alternative to the classic indole ring.

The future of research in this area will likely focus on developing more efficient and greener synthetic routes to both scaffolds. For Fischer's base, this may involve novel catalytic systems that avoid harsh acids. [3]For indolines, the development of enantioselective reduction methods and novel C-H functionalization strategies to decorate the aromatic ring will be crucial for expanding the accessible chemical space for drug discovery. [19]A thorough understanding of the distinct synthesis, reactivity, and strategic value of each core will continue to empower researchers to design and create more effective and safer medicines.

References

- Bentham Science Publishers. (2010). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal.

-

ResearchGate. (n.d.). The application of the Fischer indole synthesis in medicinal chemistry. Retrieved March 7, 2026, from [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

-

ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved March 7, 2026, from [Link]

- Google Patents. (n.d.). DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.

-

Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]

-

PubMed. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

-

Advanced Journal of Chemistry. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Available at: [Link]

-

ACS Publications. (2020). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of indoles and their applications. Retrieved March 7, 2026, from [Link]

-

PubMed Central. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemPlusChem. Available at: [Link]

-

MDPI. (2024). A Novel C3/C4-Fused Indole Scaffold through Acid-Catalyzed Cascade Reaction. Molecules. Available at: [Link]

-

University of Tokyo. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

- Google Patents. (n.d.). US3865837A - Process for preparing fischer{3 s base.

-

ResearchGate. (n.d.). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Retrieved March 7, 2026, from [Link]

-

Kaunas University of Technology. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Recent advances in functionalization of indoles. Retrieved March 7, 2026, from [Link]

-

SciSpace. (n.d.). A review of Fischer Tropsch synthesis process, mechanism, surface chemistry and catalyst formulation. Retrieved March 7, 2026, from [Link]

-

Natural Resources for Human Health. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Available at: [Link]

-

ResearchGate. (2023). Indole and indoline scaffolds in drug discovery. Retrieved March 7, 2026, from [Link]

-

IRIS . (2020). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. Available at: [Link]

-

Journal of Medicinal and Nanomaterials Chemistry. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Available at: [Link]

-

MDPI. (2024). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs. Available at: [Link]

-

Taylor & Francis Online. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Journal of Taibah University for Science. Available at: [Link]

-

ResearchGate. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

-

RSIS International. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. International Journal of Research in Applied and Social Sciences. Available at: [Link]

-

PubMed Central. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. Available at: [Link]

-

ACS Publications. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

-

Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Available at: [Link]

-

MDPI. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. Available at: [Link]

-

American Journal of PharmTech Research. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved March 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Materials. Retrieved March 7, 2026, from [Link]

-

Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 7. US3865837A - Process for preparing fischer{3 s base - Google Patents [patents.google.com]

- 8. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 12. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents [patents.google.com]

- 13. elearning.uniroma1.it [elearning.uniroma1.it]

- 14. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. CAS 118-12-7: 1,3,3-Trimethyl-2-methyleneindoline [cymitquimica.com]

- 18. 1,3,3-Trimethyl-2-methyleneindoline | 118-12-7 [chemicalbook.com]

- 19. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

The Enduring Ring: A Technical Guide to the Atmospheric Stability of Gem-Dimethyl Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of numerous pharmaceuticals and biologically active molecules.[1] Within this vast chemical family, derivatives bearing a gem-dimethyl substitution exhibit unique properties that can significantly influence their stability and, consequently, their efficacy and shelf-life. This in-depth technical guide provides a comprehensive examination of the stability of gem-dimethyl indole derivatives in the presence of air. We will delve into the underlying chemical principles governing their reactivity, present robust methodologies for stability assessment, and offer insights into the structural features that contribute to their endurance. This guide is intended to be a practical resource for researchers and professionals engaged in the development and handling of these important compounds.

Introduction: The Significance of the Gem-Dimethyl Moiety

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of drugs ranging from anti-inflammatory agents to anti-cancer therapies.[1] The stability of these molecules is a critical parameter, impacting everything from formulation development to regulatory approval.[2] Gem-dimethyl substitution, particularly at the C2 or C3 position of the indole ring, introduces a unique set of steric and electronic properties that can profoundly alter a molecule's susceptibility to degradation.

The "gem-dimethyl effect," also known as the Thorpe-Ingold effect, suggests that the presence of two methyl groups on the same carbon atom can influence reaction rates and equilibria.[3][4] This effect is often attributed to a combination of steric hindrance, which can shield reactive sites from attack, and alterations in bond angles that may favor or disfavor certain reaction pathways.[3][4] In the context of air stability, this can translate to a decreased susceptibility to oxidation, a primary degradation pathway for the electron-rich indole ring.

This guide will explore the practical implications of the gem-dimethyl group on the stability of indole derivatives when exposed to atmospheric oxygen, humidity, and light.

The Chemistry of Indole Degradation in Air: A Focus on Oxidation

The primary route of degradation for many indole derivatives in the presence of air is oxidation.[5] The electron-rich pyrrole ring of the indole nucleus is particularly susceptible to attack by atmospheric oxygen, a process that can be accelerated by light and the presence of metal ions.

Autoxidation: The Uncatalyzed Reaction with Oxygen

Autoxidation is a spontaneous oxidation that occurs in the presence of oxygen under ambient conditions. For 2,3-dialkylindoles, such as 2,3-dimethylindole, autoxidation can proceed via a radical chain mechanism. The initial step is often the formation of a 3-hydroperoxyindolenine intermediate.[6][7] This intermediate is often unstable and can undergo further reactions to yield a variety of degradation products.

Studies on the autoxidation of 2,3-dimethylindole have shown that the reaction can lead to the formation of an oxidized dimer as a major product.[6][7] In contrast, other 2,3-dialkylindoles may yield different products, such as 2-acylindoles.[6][7] This highlights the subtle yet significant influence of the substitution pattern on the degradation pathway.

Common Oxidative Degradation Products

The oxidation of gem-dimethyl indole derivatives can lead to a variety of products, depending on the specific structure and the reaction conditions. Some of the commonly observed degradation products include:

-

Oxidized dimers: As seen in the autoxidation of 2,3-dimethylindole.[6][7]

-

3-Methylindole-2-carbaldehyde: Identified as a product of the oxidation of 2,3-dimethylindole with peroxodisulphate.[2][3]

-

2-Acylindoles: Formed from the rearrangement of 3-hydroperoxyindolenine intermediates.[6][7]

-

Oxindoles: Can be formed through the oxidation of 3-substituted indoles.[2]

The identification of these degradation products is crucial for understanding the degradation pathway and for developing stability-indicating analytical methods.

Assessing Air Stability: A Practical Approach

A thorough assessment of the stability of gem-dimethyl indole derivatives in air is essential for drug development and quality control. This typically involves a combination of forced degradation studies and long-term stability testing under controlled atmospheric conditions.

The Role of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.[3] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Common stress conditions for indole derivatives include:

-

Oxidative Stress: Exposure to an oxidizing agent, such as hydrogen peroxide, to simulate and accelerate oxidative degradation.

-

Photostability: Exposure to a controlled light source to assess degradation due to light exposure, as outlined in ICH guideline Q1B.[8]

-

Thermal Stress: Exposure to elevated temperatures to evaluate thermal stability.

-

Humidity: Exposure to various relative humidity (RH) levels to assess the impact of moisture on solid-state stability.[9][10][11]

Experimental Protocol: Solid-State Air Stability Assessment

This protocol provides a framework for assessing the stability of a solid gem-dimethyl indole derivative upon exposure to air, light, and humidity.

Objective: To determine the degradation profile of a solid gem-dimethyl indole derivative under various atmospheric conditions.

Materials:

-

Gem-dimethyl indole derivative (solid powder)

-

Controlled environment chambers (for temperature and humidity control)

-

Photostability chamber (compliant with ICH Q1B)

-

Amber and clear glass vials

-

HPLC system with UV detector

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Analytical balance

-

Spatula and weighing paper

Methodology:

-

Sample Preparation:

-

Accurately weigh a predetermined amount (e.g., 5-10 mg) of the gem-dimethyl indole derivative into a series of amber and clear glass vials.

-

Prepare a sufficient number of samples for each time point and condition.

-

Include a set of control samples stored in a desiccator at a low temperature (e.g., -20°C) and protected from light.

-

-

Exposure Conditions:

-

Ambient Condition (ICH Long-Term): Place samples in a controlled environment chamber at 25°C / 60% RH.

-

Accelerated Condition (ICH Accelerated): Place samples in a controlled environment chamber at 40°C / 75% RH.

-

Photostability: Expose samples in the photostability chamber according to ICH Q1B guidelines. Include dark controls wrapped in aluminum foil.[8]

-

High Humidity: Place samples in a chamber with a higher relative humidity (e.g., 90% RH) to assess the impact of extreme moisture.

-

-

Time Points:

-

Define a series of time points for sample analysis (e.g., 0, 1, 3, 6, and 12 months for long-term stability; 0, 1, 3, and 6 months for accelerated stability).

-

-

Sample Analysis (Stability-Indicating HPLC-UV Method):

-

At each time point, retrieve one vial from each condition.

-

Dissolve the contents of the vial in a known volume of a suitable solvent (e.g., methanol or acetonitrile) to achieve a target concentration.

-

Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

-

Analyze the sample using a validated stability-indicating HPLC-UV method (see Protocol 3.3).

-

Quantify the amount of the parent compound remaining and identify and quantify any degradation products.

-

Protocol: Stability-Indicating HPLC-UV Method for Indole Derivatives

This protocol outlines a general-purpose, stability-indicating reversed-phase HPLC method suitable for monitoring the degradation of indole derivatives.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical starting point is a linear gradient from 10% B to 90% B over 20-30 minutes. The gradient should be optimized to achieve adequate separation of the parent peak from all degradation products.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of the parent indole derivative (typically in the range of 220-280 nm). A DAD is recommended to assess peak purity and identify potential co-eluting peaks.

-

Injection Volume: 10 µL.

Method Validation:

-

The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose. Specificity is of paramount importance for a stability-indicating method.

Data Presentation and Interpretation

The data generated from stability studies should be presented in a clear and concise manner to facilitate interpretation.

Quantitative Data Summary

The following table provides a template for summarizing the stability data for a gem-dimethyl indole derivative under various conditions.

| Stress Condition | Time Point | % Parent Compound Remaining | % Total Degradation Products | Observations |

| 25°C / 60% RH | 0 months | 100.0 | 0.0 | White powder |

| 3 months | 99.5 | 0.5 | No change | |

| 6 months | 98.9 | 1.1 | No change | |

| 12 months | 97.8 | 2.2 | Slight yellowing | |

| 40°C / 75% RH | 0 months | 100.0 | 0.0 | White powder |

| 1 month | 98.2 | 1.8 | No change | |

| 3 months | 95.1 | 4.9 | Slight yellowing | |

| 6 months | 90.3 | 9.7 | Yellow powder | |

| Photostability (ICH Q1B) | Exposed | 92.5 | 7.5 | Discoloration on surface |

| Dark Control | 99.8 | 0.2 | No change |

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Visualizing Degradation Pathways and Workflows

Visual aids are invaluable for understanding complex chemical processes and experimental designs.

.

Caption: Generalized autoxidation pathway of gem-dimethyl indole derivatives.

.

Caption: Experimental workflow for solid-state air stability assessment.

Conclusion and Future Perspectives

The presence of a gem-dimethyl group can impart enhanced stability to indole derivatives against atmospheric degradation, primarily by sterically hindering oxidative attack at the electron-rich indole nucleus. However, the extent of this stabilizing effect is dependent on the overall substitution pattern of the molecule and the specific environmental stressors.

A thorough understanding of the degradation pathways and the implementation of robust, validated stability-indicating methods are paramount for the successful development of pharmaceuticals and other products containing these valuable scaffolds. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to confidently assess the air stability of their gem-dimethyl indole derivatives.

Future research in this area could focus on developing a more extensive quantitative structure-stability relationship (QSSR) database for a wider range of gem-dimethyl indole derivatives. This would enable more accurate prediction of stability based on molecular structure and could further accelerate the drug development process.

References

-

Balon, M., Muñoz, M., Guardado, P., Hidalgo, J., & Carmona, C. (1993). Kinetics and mechanism of oxidation of 2,3-dimethylindole by potassium peroxodisulphate. Journal of the Chemical Society, Perkin Transactions 2, (6), 1029-1033. [Link]

-

McLean, S., & Dmitrienko, G. I. (1971). Autoxidation of 2,3-Dialkylindoles. Canadian Journal of Chemistry, 49(22), 3642-3649. [Link]

-

Balon, M., Guardado, P., Muñoz, M., Hidalgo, J., & Carmona, C. (1995). Oxidation of 2,3-dimethylindole by peroxophosphates. Journal of the Chemical Society, Perkin Transactions 2, (1), 107-111. [Link]

-

Dmitrienko, G. I., & McLean, S. (1971). Autoxidation of 2,3-Dialkylindoles. Tetrahedron Letters, 12(28), 2555-2558. [Link]

-

Kirby, A. J. (2005). The Thorpe-Ingold Effect. In Advances in Physical Organic Chemistry (Vol. 40, pp. 1-28). Academic Press. [Link]

-

Balon, M., Guardado, P., Carmona, C., & Hidalgo, J. (1993). Kinetics and mechanisms of the oxidation reactions of some 2,3-dialkylindole derivatives by peroxodisulfate and peroxomonosulfate anions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2151-2155. [Link]

-

Pączkowski, J., & Maciejewski, A. (2019). Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[3][4]naphthyridine. Photochemical & Photobiological Sciences, 18(3), 674-682. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

El-Ragehy, N. A., El-Kimary, E. I., & El-Ghaffar, M. A. A. (2016). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 54(4), 585-592. [Link]

-

Samanidou, V., & Nazyropoulou, C. (2025, August 6). Dealkylation of N-substituted indolinospironaphthoxazine photochromic compounds under UV irradiation. ResearchGate. [Link]

-

Balon, M., Muñoz, M., Guardado, P., Hidalgo, J., & Carmona, C. (1993). Direct evidence on the mechanism of the oxidation of 2,3-dimethylindole by inorganic peroxo anions. The Journal of Organic Chemistry, 58(26), 7469-7473. [Link]

-

Zgórka, G., & Głowniak, K. (2025, October 16). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. ResearchGate. [Link]

-

Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]

-

Wróblewska, A., & Szefer, P. (2025, October 16). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. PMC. [Link]

-

Choudhary, A. (2018, September 16). Effect of Humidity Level on Tablet Stability. Pharmaguideline. [Link]

-

Dong, Z., & Dong, Y. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(8), 30-38. [Link]

-

Waterman, K. C., & MacDonald, B. C. (2010). Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. [Link]

-

Solubility of Things. (n.d.). 2,3-Dimethylindole. [Link]

-

Honzíček, J. (2019). Simplified mechanism of autoxidation process accelerated by primary driers. ResearchGate. [Link]

-

Stanisz, B. (2014). The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. ResearchGate. [Link]

-

Liang, J., et al. (2023). A wide range experimental and kinetic modeling study of the oxidation of 2,3-dimethyl-2-butene: Part 1. MIT Open Access Articles. [Link]

-

Li, Y., et al. (2023). Influence Mechanism of Drug–Polymer Compatibility on Humidity Stability of Crystalline Solid Dispersion. MDPI. [Link]

-

Kumar, L., & Bansal, A. K. (2013). Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. PMC. [Link]

-

Zotova, Y., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC. [Link]

-

Tavag, M., et al. (2012). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC. [Link]

-

Mahadevan, K. M., et al. (2025, August 6). Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. ResearchGate. [Link]

-

Yong, J. W. H., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,3-Dimethylindole | 91-55-4 [chemicalbook.com]

- 3. Kinetics and mechanism of oxidation of 2,3-dimethylindole by potassium peroxodisulphate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

Navigating the Physicochemical Landscape of a Versatile Indole Derivative

An In-depth Technical Guide to the Boiling Point and Density of 1,3,3-Trimethyl-2-methyleneindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the essential physicochemical properties—specifically the boiling point and density—of 1,3,3-trimethyl-2-methyleneindoline. It is designed to provide researchers, chemists, and professionals in drug development with a comprehensive understanding of this compound, moving beyond mere data points to explore the causality behind experimental choices and ensure the trustworthiness of the information presented.

A Note on Chemical Identity: 1,3,3-Trimethyl-2,3-dihydro-1H-indole vs. 1,3,3-Trimethyl-2-methyleneindoline

It is crucial to address a common point of ambiguity. While the query specified "1,3,3-Trimethyl-2,3-dihydro-1H-indole," the vast majority of available scientific literature and chemical databases provide data for a closely related and more widely studied compound: 1,3,3-Trimethyl-2-methyleneindoline (CAS Number 118-12-7). This latter compound is also known by the common name Fischer's Base . Given the prevalence of data for 1,3,3-trimethyl-2-methyleneindoline, this guide will focus on its properties, as it is highly probable that this is the compound of interest for most research and development applications.

Core Physicochemical Properties of 1,3,3-Trimethyl-2-methyleneindoline

The boiling point and density of a compound are fundamental physical constants that are critical for its purification, handling, and use in various applications, including as a reactant in chemical synthesis.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 248 °C | at standard atmospheric pressure (lit.) | [1] |

| Density | 0.979 g/mL | at 25 °C (lit.) | [1] |

These values are widely cited in chemical literature and supplier specifications, indicating a strong consensus on these properties under the specified conditions.

Understanding the Significance of Boiling Point and Density

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For 1,3,3-trimethyl-2-methyleneindoline, a boiling point of 248 °C at atmospheric pressure is indicative of a relatively stable organic molecule with significant intermolecular forces. This high boiling point is a key consideration for its purification by distillation.

The density of a substance is its mass per unit volume. The density of 1,3,3-trimethyl-2-methyleneindoline, 0.979 g/mL at 25 °C, is close to that of water. This information is vital for calculations involving mass-to-volume conversions, reaction stoichiometry, and for understanding its behavior in biphasic systems.

Experimental Determination of Boiling Point and Density: A Validated Approach

To ensure the scientific integrity of these physical constants, it is essential to understand the methodologies behind their determination. The following outlines a generalized, self-validating protocol for the experimental determination of the boiling point and density of a liquid organic compound like 1,3,3-trimethyl-2-methyleneindoline.

Workflow for Physicochemical Property Determination

Caption: A logical workflow for the experimental determination and validation of boiling point and density.

Step-by-Step Protocols

1. Boiling Point Determination (Distillation Method)

-

Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A sample of 1,3,3-trimethyl-2-methyleneindoline is placed in the round-bottom flask along with boiling chips to ensure smooth boiling. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Procedure:

-

The sample is heated gently.

-

As the liquid boils, the vapor rises and condenses in the condenser.

-

The temperature is recorded when the vapor is condensing on the thermometer bulb and there is a steady drip of condensate into the receiving flask. This temperature represents the boiling point.

-

-

Self-Validation: The boiling point should remain constant during the distillation of a pure compound. A boiling range rather than a sharp boiling point indicates the presence of impurities.

2. Density Determination (Pycnometer Method)

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with distilled water of a known temperature (e.g., 25 °C) and weighed again to determine the volume of the pycnometer.

-

The pycnometer is then emptied, dried, and filled with 1,3,3-trimethyl-2-methyleneindoline at the same temperature.

-

The pycnometer filled with the sample is weighed.

-

-

Calculation and Self-Validation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer. The measurement should be repeated multiple times to ensure reproducibility. The standard deviation of the measurements provides an indication of the precision.

Applications in Research and Development

A precise understanding of the boiling point and density of 1,3,3-trimethyl-2-methyleneindoline is essential for its various applications.

-

Synthesis: As a key intermediate in the synthesis of various dyes and other organic compounds, its boiling point is critical for purification by distillation.[2]

-

Formulation: In drug development, the density of an active pharmaceutical ingredient or an intermediate is important for formulation design and manufacturing processes.

-

Chemical Engineering: These properties are fundamental for process design, safety assessments, and equipment sizing in a chemical plant.

Conclusion

The boiling point and density of 1,3,3-trimethyl-2-methyleneindoline are well-established physical constants that are fundamental to its use in research and industry. This guide has not only presented these values but has also provided a framework for their experimental determination, emphasizing the importance of methodological rigor and self-validation to ensure data integrity. For scientists and professionals working with this versatile indole derivative, a thorough understanding of these properties is the bedrock of successful and reproducible scientific endeavor.

References

- Google Patents. (n.d.). Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.

Sources

The Cornerstone of Modern Dyes: A Technical Guide to the History and Chemistry of Fischer's Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive exploration of Fischer's base (1,3,3-trimethyl-2-methyleneindoline), a pivotal intermediate in the synthesis of a vast array of synthetic dyes. Delving into its historical discovery by the Nobel laureate Emil Fischer, this document elucidates the chemical principles that underpin its synthesis and its crucial role in the development of cyanine and other polymethine dyes. The guide offers a detailed examination of the Fischer indole synthesis, the foundational reaction for creating the indoline core of Fischer's base, and provides a step-by-step protocol for its laboratory preparation. Furthermore, it dissects the reaction mechanisms through which Fischer's base is transformed into vibrant and functional dyes, supported by quantitative data and visual diagrams. This guide is intended to serve as an essential resource for researchers and professionals in chemistry and drug development, offering both historical context and practical, field-proven insights into the enduring legacy of Fischer's base in modern science.

Introduction: The Unassuming Architect of Color

In the grand tapestry of synthetic chemistry, few molecules have played as foundational a role in the world of color as Fischer's base. Known formally as 1,3,3-trimethyl-2-methyleneindoline, this unassuming heterocyclic compound is the linchpin in the synthesis of numerous classes of dyes, most notably the cyanine dyes, which are indispensable in fields ranging from photography and data storage to biomedical imaging and diagnostics.[1] Its discovery and the subsequent elucidation of its reactivity unlocked a new chapter in the design and synthesis of organic functional materials.

This guide will provide a comprehensive overview of Fischer's base, from its historical roots in the groundbreaking work of Emil Fischer to its modern-day applications. We will explore the elegant chemistry of its synthesis, the versatility of its reactions, and the profound impact it has had on the development of dye chemistry.

A Legacy of Discovery: The Historical Context of Fischer's Base

The story of Fischer's base is intrinsically linked to the pioneering work of the German chemist Hermann Emil Fischer , a towering figure in the history of organic chemistry and the recipient of the 1902 Nobel Prize in Chemistry for his work on sugar and purine syntheses.[2] While Fischer is not credited with the synthesis of 1,3,3-trimethyl-2-methyleneindoline itself, his discovery of the Fischer indole synthesis in 1883 laid the essential groundwork for its creation.[3]

The Fischer indole synthesis is a versatile and powerful chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] This reaction provided chemists with a straightforward method to construct the indole ring system, a structural motif found in a vast number of natural products and synthetic compounds.

The specific compound, 1,3,3-trimethyl-2-methyleneindoline, later came to be known as "Fischer's base" due to its core indoline structure being a direct product of the principles established by Fischer's indole synthesis. It is a testament to the profound and lasting impact of his work that this key building block in dye chemistry bears his name.

The Chemistry of Fischer's Base: Structure and Synthesis

Chemical Structure and Properties

Fischer's base is a colorless to pale yellow liquid with the chemical formula C₁₂H₁₅N.[4] Its structure consists of an indoline ring system with a methylene group at the 2-position and three methyl groups at the 1 and 3 positions.

IUPAC Name: 1,3,3-trimethyl-2-methyleneindoline[4]

CAS Number: 118-12-7[4]

Molecular Weight: 173.25 g/mol [4]

Boiling Point: 248 °C[4]

Density: 0.979 g/mL at 25 °C[4]

The exocyclic double bond of the methylene group is the key to the reactivity of Fischer's base, making the molecule a potent nucleophile and a versatile building block for the synthesis of larger, more complex molecules.

Sources

- 1. rsc.org [rsc.org]

- 2. pastprologue.wordpress.com [pastprologue.wordpress.com]

- 3. Fischer Last Name Origin, History, and Meaning: YourRoots [yourroots.com]

- 4. Synthesis, spectral properties of cyanine dyes-β-cyclodextrin and their application as the supramolecular host with spectroscopic probe [agris.fao.org]

Methodological & Application

Application Note: Vilsmeier-Haack Formylation of Fischer’s Base to Fischer’s Aldehyde

Overview & Scientific Rationale

Fischer’s aldehyde (2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde) is a highly versatile synthetic building block, predominantly utilized in the development of polymethine and cyanine dyes for fluorescence imaging, non-linear optics, and drug development[1]. The most efficient and scalable synthetic route to this intermediate is the Vilsmeier-Haack formylation of Fischer’s base (1,3,3-trimethyl-2-methyleneindoline)[2].

The Vilsmeier-Haack reaction relies on the in situ generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) via the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF)[3]. Fischer’s base, characterized by its electron-rich exocyclic enamine moiety, undergoes rapid nucleophilic attack on the chloroiminium ion. Subsequent basic hydrolysis of the resulting iminium intermediate yields the target α,β-unsaturated aldehyde.

Mechanistic Pathway

Mechanistic pathway of the Vilsmeier-Haack formylation of Fischer's base.

Quantitative Data & Reagent Specifications

To ensure reproducibility, the stoichiometry is designed with an excess of the Vilsmeier reagent to drive the reaction to completion, utilizing DMF as both the formylating agent and the primary solvent.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) | Role |

| Fischer's Base | 173.26 | 1.0 | 17.3 g (100 mmol) | 0.98 | Substrate |

| POCl₃ | 153.33 | 1.5 | 23.0 g (150 mmol) | 1.645 | Activating Agent |

| DMF (Anhydrous) | 73.09 | 5.0 | 36.5 g (500 mmol) | 0.944 | Reagent / Solvent |

| NaOH (aq, 20%) | 40.00 | Excess | As needed | - | Hydrolysis / Base |

| Ethyl Acetate | 88.11 | - | 3 × 100 mL | 0.902 | Extraction Solvent |

Experimental Protocol: A Self-Validating Workflow

The following protocol is engineered as a self-validating system. Each step includes the physical action, the chemical causality behind the parameter choices, and an immediate visual or analytical validation checkpoint.

Step-by-step experimental workflow with integrated validation checkpoints.

Step 1: Preparation of the Vilsmeier Reagent

-

Action : In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, add 36.5 g of anhydrous DMF. Cool the flask to 0–5 °C using an ice-water bath. Slowly add 23.0 g of POCl₃ dropwise over 30 minutes[3].

-

Causality : The reaction between DMF and POCl₃ is highly exothermic. Maintaining the temperature below 5 °C prevents the thermal degradation of the unstable chloroiminium salt and suppresses the evolution of toxic HCl gas.

-

Validation : The mixture should transition from a colorless liquid to a pale yellow, slightly viscous solution, confirming the formation of the active Vilsmeier reagent.

Step 2: Substrate Addition

-

Action : Dissolve 17.3 g of Fischer’s base in 10 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while strictly maintaining the internal temperature at 0–5 °C.

-

Causality : The exocyclic methylene of Fischer's base is highly nucleophilic. Controlled addition at low temperatures prevents runaway exothermic polymerization or polyformylation of the substrate.

-

Validation : The reaction mixture will immediately turn deep orange or red, indicating successful electrophilic attack and the formation of the iminium intermediate.

Step 3: Reaction Propagation

-

Action : Remove the ice bath and gradually warm the reaction mixture to 35–40 °C. Stir at this temperature for 2 to 3 hours.

-

Causality : While the initial attack is rapid, mild thermal energy is required to drive the elimination of HCl and complete the formation of the stable, conjugated iminium salt.

-

Validation : Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the high-Rf Fischer's base spot validates the end of the propagation phase.

Step 4: Quenching and Hydrolysis

-

Action : Cool the mixture to room temperature and pour it slowly over 200 g of crushed ice with vigorous stirring. Slowly add a 20% aqueous NaOH solution until the pH reaches 8–9.

-

Causality : Ice prevents the temperature from spiking during the highly exothermic quench of unreacted POCl₃. Basic pH is mandatory to hydrolyze the iminium salt into the final aldehyde and to neutralize the acidic byproducts that could otherwise degrade the indole core.

-

Validation : A yellow-brown precipitate (crude Fischer's aldehyde) will form as the pH becomes alkaline, visually confirming successful hydrolysis.

Step 5: Isolation and Purification

-

Action : Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality : Ethyl acetate effectively partitions the moderately polar aldehyde from the highly polar DMF/aqueous salts.

-

Validation : Yields a yellow-orange solid or thick oil. Recrystallization from cyclohexane or purification via silica gel column chromatography yields the pure product.

Analytical Characterization

To verify the structural integrity of the synthesized Fischer's aldehyde, the following analytical signatures should be observed:

| Technique | Key Signals / Observations | Diagnostic Significance |

| ¹H NMR (CDCl₃) | δ ~9.8 ppm (d, 1H, CHO) | Confirms the presence of the newly installed formyl group. |

| ¹H NMR (CDCl₃) | δ ~5.4 ppm (d, 1H, =CH-) | Vinylic proton adjacent to the aldehyde; confirms the α,β-unsaturated system. |

| ¹H NMR (CDCl₃) | δ ~1.6 ppm (s, 6H, gem-dimethyl) | Confirms the intact indoline core structure. |

| IR Spectroscopy | ~1650 cm⁻¹ (C=O stretch) | Characteristic stretching frequency of an α,β-unsaturated aldehyde. |

| TLC (Hex:EtOAc 7:3) | Rf ~0.4 (UV active, yellow spot) | Distinguishes the polar product from the non-polar Fischer's base starting material. |

References

Sources

Synthesis of Spiropyran Photochromic Materials from 1,3,3-Trimethylindoline: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiropyrans are a prominent class of photochromic compounds celebrated for their ability to undergo reversible color changes upon exposure to light. This unique characteristic has positioned them as key components in a myriad of applications, including smart materials, optical data storage, and molecular switches.[1] The synthesis of spiropyrans, particularly from the readily available precursor 1,3,3-trimethylindoline, is a cornerstone of photochromic materials research. This guide provides an in-depth exploration of the synthesis, mechanisms, and practical protocols for preparing spiropyran derivatives, tailored for researchers and professionals in the chemical and pharmaceutical sciences. We will delve into the critical aspects of the synthesis, from the preparation of the key intermediate, Fischer's base, to the final condensation reaction with salicylaldehyde derivatives, and conclude with detailed purification and characterization protocols.

Introduction: The Allure of Photochromism

Photochromism is the reversible transformation of a chemical species between two forms, each possessing a distinct absorption spectrum, induced by electromagnetic radiation.[1][2] Spiropyrans exemplify this phenomenon through their light-induced transition between a colorless, closed-ring spiropyran (SP) form and a colored, open-ring merocyanine (MC) form.[1][3][4][5] This isomerization is driven by the cleavage of the C-spiro-O bond upon UV irradiation and can be reversed by exposure to visible light or heat.[1][6] The significant change in molecular structure and electronic properties between the SP and MC forms is the foundation for their diverse applications.[1]

The Synthetic Cornerstone: 1,3,3-Trimethylindoline and Fischer's Base

The journey to synthesizing a wide array of spiropyrans often begins with 1,3,3-trimethylindoline. This heterocyclic compound serves as the precursor to 1,3,3-trimethyl-2-methyleneindoline, more commonly known as Fischer's base.[7][8] Fischer's base is a crucial building block in the synthesis of many spiropyran derivatives.[7]

The Fischer Indole Synthesis: A Mechanistic Overview

The preparation of Fischer's base itself is a classic example of the Fischer indole synthesis.[9][10] This acid-catalyzed reaction involves the condensation of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[7][7]-sigmatropic rearrangement to form an indole.[9]

DOT Script for Fischer Indole Synthesis Mechanism:

Caption: General mechanism of the Fischer Indole Synthesis.

Core Synthesis of Spiropyrans: The Condensation Reaction

The most prevalent method for synthesizing indolinospiropyrans is the condensation reaction between Fischer's base (or its salts) and a substituted salicylaldehyde derivative.[11][12][13] This reaction is typically carried out by refluxing the reactants in a suitable organic solvent, such as ethanol or methanol, often in the presence of a base like pyridine or piperidine.[1][11]

Reaction Mechanism: From Fischer's Base to Spiropyran

The reaction proceeds through a nucleophilic attack of the enamine character of Fischer's base on the aldehyde group of the salicylaldehyde. This is followed by an intramolecular cyclization and dehydration to yield the final spiropyran product. The choice of substituents on both the indoline and salicylaldehyde moieties allows for the fine-tuning of the resulting spiropyran's photochromic properties.

DOT Script for Spiropyran Synthesis Workflow:

Caption: General workflow for spiropyran synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Fischer's Base (1,3,3-Trimethyl-2-methyleneindoline)

Materials:

-

Phenylhydrazine

-

Acetone

-

Methylene chloride

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation: In a round-bottom flask, combine phenylhydrazine and a slight excess of acetone. The reaction is typically exothermic and may require cooling. Stir the mixture for 30-60 minutes until the formation of the phenylhydrazone is complete.

-

Cyclization: To the crude phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid). Heat the mixture with stirring. The reaction temperature and time will vary depending on the specific catalyst used (e.g., 120-180°C for several hours).[7]

-

Work-up: After cooling, carefully pour the reaction mixture into cold water. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.[8]

-

Extraction and Drying: Extract the aqueous layer with methylene chloride. Combine the organic extracts and dry over anhydrous sodium sulfate.

-